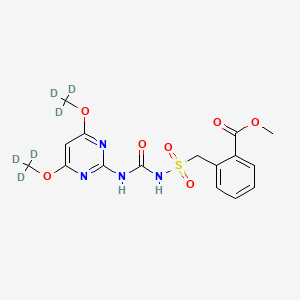

Bensulfuron-methyl-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Bensulfuron-méthyl-d6 est une forme deutérée du Bensulfuron-méthyl, un herbicide sulfonylurée. Ce composé est principalement utilisé comme étalon interne pour la détermination des résidus de pesticides par chromatographie liquide-spectrométrie de masse (CL-SM) . Le Bensulfuron-méthyl lui-même est largement utilisé en agriculture pour lutter contre les mauvaises herbes à feuilles larges et les carex dans les rizières .

Méthodes De Préparation

La synthèse du Bensulfuron-méthyl-d6 implique l'incorporation d'atomes de deutérium dans la molécule de Bensulfuron-méthyl. La voie de synthèse générale comprend les étapes suivantes :

Matière première : La synthèse commence par la préparation de l'ester méthylique de l'acide 2-(4,6-diméthoxypyrimidin-2-ylcarbamoylsulfamoyl)-o-toluique.

Déutération : L'ester méthylique est ensuite soumis à une deutération, où les atomes d'hydrogène sont remplacés par des atomes de deutérium. Cela peut être réalisé en utilisant des réactifs deutérés dans des conditions de réaction spécifiques.

Purification : Le produit final, le Bensulfuron-méthyl-d6, est purifié en utilisant des techniques chromatographiques pour garantir le niveau souhaité de deutération et de pureté.

Les méthodes de production industrielle du Bensulfuron-méthyl-d6 sont similaires à celles utilisées pour d'autres composés deutérés, impliquant des processus de deutération à grande échelle et des mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté.

Analyse Des Réactions Chimiques

Le Bensulfuron-méthyl-d6 subit diverses réactions chimiques, notamment :

Hydrolyse : En présence d'eau, le Bensulfuron-méthyl-d6 peut s'hydrolyser pour former l'acide et l'alcool correspondants.

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre, conduisant à la formation de sulfoxydes et de sulfones.

Substitution : Le Bensulfuron-méthyl-d6 peut participer à des réactions de substitution nucléophile, où le groupe sulfonylurée peut être remplacé par d'autres nucléophiles.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des conditions d'hydrolyse acide ou basique, des agents oxydants tels que le peroxyde d'hydrogène, et des nucléophiles tels que les amines ou les thiols. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le Bensulfuron-méthyl-d6 présente plusieurs applications de recherche scientifique, notamment :

Chimie analytique : Il est utilisé comme étalon interne en CL-SM pour la quantification précise des résidus de pesticides dans les échantillons environnementaux et biologiques.

Études environnementales : La recherche sur la dégradation et la persistance du Bensulfuron-méthyl-d6 dans le sol et l'eau permet de comprendre son impact environnemental et de développer des stratégies de biorémediation.

Mécanisme d'action

Le Bensulfuron-méthyl-d6 exerce ses effets en inhibant l'enzyme acétolactate synthase (ALS), qui est cruciale pour la biosynthèse des acides aminés à chaîne ramifiée dans les plantes . Cette inhibition conduit à l'accumulation d'intermédiaires toxiques et aboutit finalement à la mort des mauvaises herbes cibles. Les cibles moléculaires et les voies impliquées dans ce mécanisme comprennent l'enzyme ALS et les voies biosynthétiques associées pour la valine, la leucine et l'isoleucine.

Applications De Recherche Scientifique

Bensulfuron-methyl-d6 has several scientific research applications, including:

Analytical Chemistry: It is used as an internal standard in LC-MS for the accurate quantification of pesticide residues in environmental and biological samples.

Environmental Studies: Research on the degradation and persistence of this compound in soil and water helps in understanding its environmental impact and developing bioremediation strategies.

Mécanisme D'action

Bensulfuron-methyl-d6 exerts its effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants . This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the target weeds. The molecular targets and pathways involved in this mechanism include the ALS enzyme and the associated biosynthetic pathways for valine, leucine, and isoleucine.

Comparaison Avec Des Composés Similaires

Le Bensulfuron-méthyl-d6 est unique en raison de sa nature deutérée, ce qui le rend particulièrement utile comme étalon interne en chimie analytique. Les composés similaires comprennent d'autres herbicides sulfonylurée tels que :

Nicosulfuron : Utilisé pour contrôler les mauvaises herbes graminées dans le maïs.

Halosulfuron-méthyl : Efficace contre les mauvaises herbes à feuilles larges et le souchet dans diverses cultures.

Pyrazosulfuron : Utilisé dans les rizières pour contrôler les mauvaises herbes à feuilles larges et les carex.

Ethoxysulfuron : Appliqué dans la canne à sucre et le riz pour la lutte contre les mauvaises herbes.

Ces composés partagent un mode d'action similaire en inhibant l'enzyme ALS, mais diffèrent par leurs structures chimiques et leurs applications spécifiques.

Propriétés

Formule moléculaire |

C16H18N4O7S |

|---|---|

Poids moléculaire |

416.4 g/mol |

Nom IUPAC |

methyl 2-[[4,6-bis(trideuteriomethoxy)pyrimidin-2-yl]carbamoylsulfamoylmethyl]benzoate |

InChI |

InChI=1S/C16H18N4O7S/c1-25-12-8-13(26-2)18-15(17-12)19-16(22)20-28(23,24)9-10-6-4-5-7-11(10)14(21)27-3/h4-8H,9H2,1-3H3,(H2,17,18,19,20,22)/i1D3,2D3 |

Clé InChI |

XMQFTWRPUQYINF-WFGJKAKNSA-N |

SMILES isomérique |

[2H]C([2H])([2H])OC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)OC)OC([2H])([2H])[2H] |

SMILES canonique |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)OC)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.